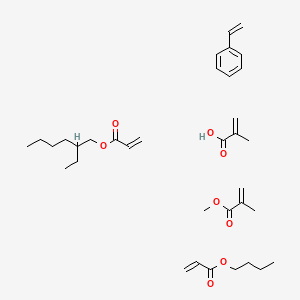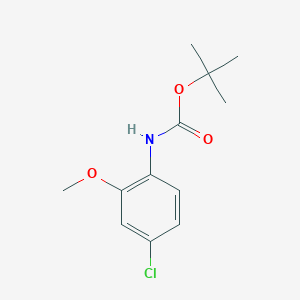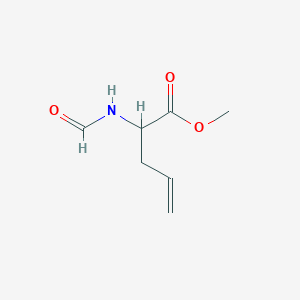
2-(Formylamino)-4-pentenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Formylamino)-4-pentenoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a formylamino group attached to a pentenoic acid backbone, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-4-pentenoic acid methyl ester typically involves the reaction of 4-pentenoic acid with formamide under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the formylamino group. The resulting intermediate is then esterified using methanol in the presence of a strong acid such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Formylamino)-4-pentenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formylamino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-(Formylamino)-4-pentenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Formylamino)-4-pentenoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-4-pentenoic acid methyl ester
- 2-(Formylamino)-4-butenoic acid methyl ester
- 2-(Formylamino)-4-pentenoic acid ethyl ester
Uniqueness
2-(Formylamino)-4-pentenoic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological properties
Properties
CAS No. |
779350-61-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-formamidopent-4-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(8-5-9)7(10)11-2/h3,5-6H,1,4H2,2H3,(H,8,9) |
InChI Key |
DCPAYKVXCJTCPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


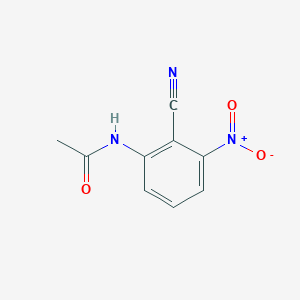
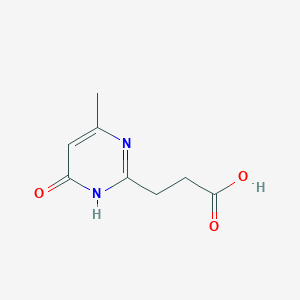
![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
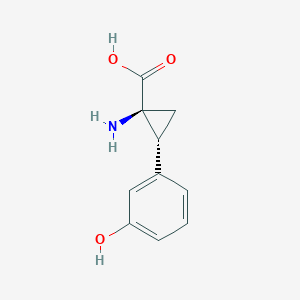
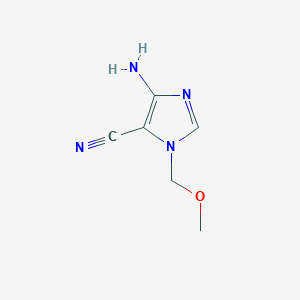
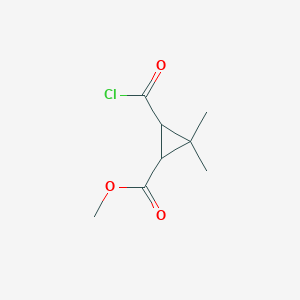
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
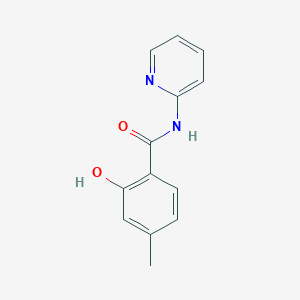



![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
